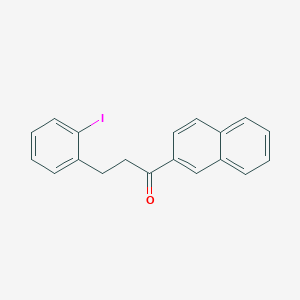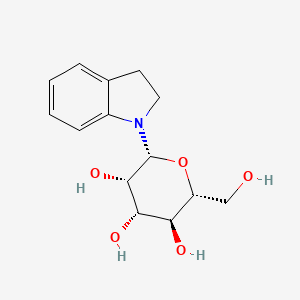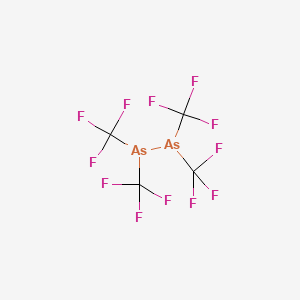
Diarsine, tetrakis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diarsine, tetrakis(trifluoromethyl)-, with the molecular formula C₄As₂F₁₂, is a compound that features two arsenic atoms bonded to four trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diarsine, tetrakis(trifluoromethyl)- can be synthesized through the reaction of arsenic trichloride with trifluoromethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
AsCl3+3CF3Li→As(CF3)3+3LiCl
Further reaction with arsenic trichloride can yield diarsine, tetrakis(trifluoromethyl)-:
2As(CF3)3+AsCl3→As2(CF3)4+3AsCl3
Industrial Production Methods
Industrial production of diarsine, tetrakis(trifluoromethyl)- involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process also involves efficient separation and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diarsine, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can yield lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentafluoride, while substitution reactions can produce a variety of trifluoromethyl-substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Diarsine, tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated arsenic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine chemistry.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds.
Mecanismo De Acción
The mechanism by which diarsine, tetrakis(trifluoromethyl)- exerts its effects involves the interaction of its arsenic atoms with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyldiarsine: Similar in structure but with methyl groups instead of trifluoromethyl groups.
Bis(trifluoromethyl)arsine: Contains two trifluoromethyl groups bonded to arsenic.
Arsenobenzene: Features an arsenic atom bonded to a benzene ring.
Uniqueness
Diarsine, tetrakis(trifluoromethyl)- is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring highly reactive fluorinated compounds.
Propiedades
Número CAS |
360-56-5 |
|---|---|
Fórmula molecular |
C4As2F12 |
Peso molecular |
425.87 g/mol |
Nombre IUPAC |
bis(trifluoromethyl)arsanyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C4As2F12/c7-1(8,9)5(2(10,11)12)6(3(13,14)15)4(16,17)18 |
Clave InChI |
QQOCIHONGWKTFG-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[As](C(F)(F)F)[As](C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
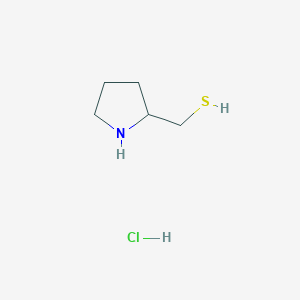
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
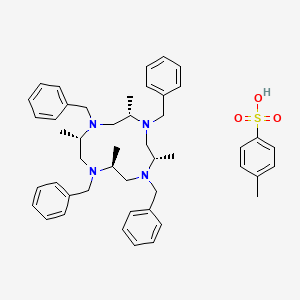


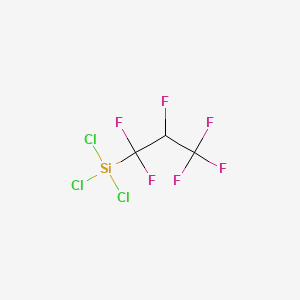
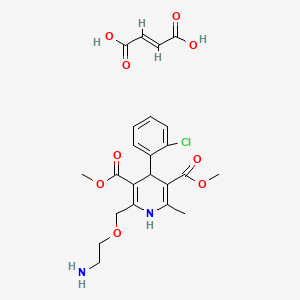
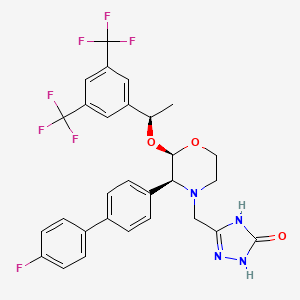
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
